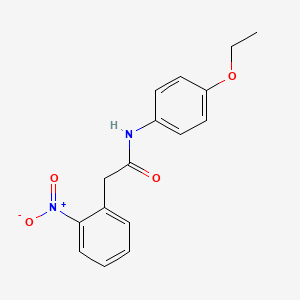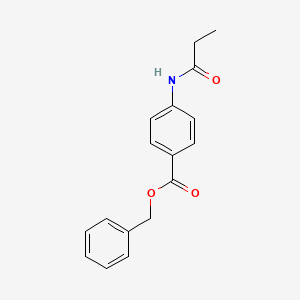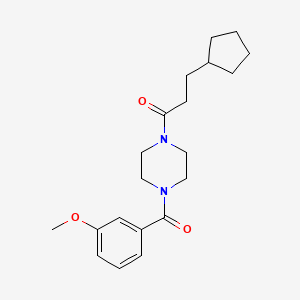
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide, also known as DCPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DCPTB is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the phosphorylation of various proteins, and inhibition of its activity by this compound can disrupt cellular signaling pathways and induce apoptosis in cancer cells. Additionally, CK2 has been shown to phosphorylate tau protein, which is implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to reduce tau phosphorylation and protect against neurotoxicity in animal models.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on CK2 activity, both in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In animal models, this compound has been shown to protect against neurotoxicity and reduce tau phosphorylation. However, the exact biochemical and physiological effects of this compound are still being studied and may vary depending on the specific cell type and disease model.
实验室实验的优点和局限性
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has several advantages as a research tool, including its small size, specificity for CK2, and ability to penetrate cell membranes. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, the optimal dosage and administration route for this compound may vary depending on the specific application and disease model.
未来方向
There are several potential future directions for research on 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2. Another area of interest is the investigation of this compound's effects on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and viral infections, are also being explored. Overall, this compound is a promising research tool with potential applications in a wide range of scientific fields.
合成方法
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzoic acid with 4,6-dimethyl-2-amino-pyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound.
科学研究应用
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been extensively studied for its potential applications in drug discovery, particularly in the treatment of cancer and neurodegenerative diseases. CK2 is overexpressed in many types of cancer and has been implicated in tumor growth and survival. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, CK2 has been linked to the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and this compound has been shown to protect against neurotoxicity in animal models.
属性
IUPAC Name |
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKPESXAFIXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)


![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)


![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
